molecular formula C45H44 B14579804 1,1'-(Tridecane-1,13-diyl)dipyrene CAS No. 61549-34-6

1,1'-(Tridecane-1,13-diyl)dipyrene

Cat. No.: B14579804
CAS No.: 61549-34-6
M. Wt: 584.8 g/mol
InChI Key: WDLMGQCQFXDRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Tridecane-1,13-diyl)dipyrene is a chemical compound with the molecular formula C45H44. It consists of two pyrene units connected by a tridecane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Tridecane-1,13-diyl)dipyrene typically involves the coupling of pyrene units with a tridecane chain. One common method is the Reformatsky reaction, which involves the reaction of a haloacetic ester with a semi-aldehyde ester, followed by dehydration, hydrogenation, and hydrolysis .

Industrial Production Methods

Industrial production methods for 1,1’-(Tridecane-1,13-diyl)dipyrene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Tridecane-1,13-diyl)dipyrene can undergo various chemical reactions, including:

    Oxidation: The pyrene units can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the pyrene units to dihydropyrene.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Pyrenequinones

    Reduction: Dihydropyrene derivatives

    Substitution: Bromopyrene, nitropyrene, etc.

Scientific Research Applications

1,1’-(Tridecane-1,13-diyl)dipyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Tridecane-1,13-diyl)dipyrene is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in imaging and sensing applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological membranes or interacting with electronic materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Tridecane-1,13-diyl)dipyrene is unique due to its longer tridecane chain, which can influence its hydrophobicity and flexibility. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or flexible molecular structures.

Properties

CAS No.

61549-34-6

Molecular Formula

C45H44

Molecular Weight

584.8 g/mol

IUPAC Name

1-(13-pyren-1-yltridecyl)pyrene

InChI

InChI=1S/C45H44/c1(2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36)3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37/h12-13,16-31H,1-11,14-15H2

InChI Key

WDLMGQCQFXDRDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.